

physical and chemical properties of Methyl 3-chloro-4-cyanobenzoate

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Compound of Interest

Compound Name: Methyl 3-chloro-4-cyanobenzoate

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An In-depth Technical Guide to **Methyl 3-chloro-4-cyanobenzoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-cyanobenzoate is a substituted aromatic compound featuring chloro, cyano, and methyl ester functional groups. Its chemical structure makes it a valuable intermediate in organic synthesis. Identified by the CAS Number 214759-66-7, this compound serves as a versatile building block, particularly noted for its use in the synthesis of more complex molecules, including as a component for protein degraders[1]. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information.

Physical and Chemical Properties

The fundamental properties of **Methyl 3-chloro-4-cyanobenzoate** have been compiled from various chemical suppliers. While core identifying information is readily available, specific experimental data such as melting and boiling points are not consistently published.

Property	Value	Source(s)
IUPAC Name	Methyl 3-chloro-4-cyanobenzoate	N/A
Synonyms	3-Chloro-4-cyano-benzoic acid methyl ester	N/A
CAS Number	214759-66-7	[1][2]
Molecular Formula	C ₉ H ₆ ClNO ₂	[1]
Molecular Weight	195.60 g/mol	[1]
Purity	Typically ≥98%	[1]
Appearance	Not specified (likely a white to off-white solid)	N/A
Storage	Store at room temperature	[1]

Spectroscopic Data

While specific, experimentally verified spectra for **Methyl 3-chloro-4-cyanobenzoate** are not widely available in public databases[3], the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and structural confirmation.

Spectroscopy	Predicted Peak / Signal	Description
^1H NMR	~ 8.2 ppm (d, 1H)~ 8.0 ppm (dd, 1H)~ 7.9 ppm (d, 1H)~ 3.9 ppm (s, 3H)	Aromatic protons on the benzene ring, exhibiting doublet and doublet of doublets splitting patterns. A singlet for the three methyl ester protons.
^{13}C NMR	~ 164 ppm~ 135-140 ppm~ 130-134 ppm~ 115 ppm~ 110-118 ppm~ 53 ppm	Carbonyl carbon (C=O) of the ester. Aromatic carbons attached to chloro and ester groups. Other aromatic carbons. Nitrile carbon (C≡N). Aromatic carbon attached to the nitrile group. Methyl carbon (-OCH ₃) of the ester.
FT-IR (cm ⁻¹)	~ 2230 cm ⁻¹ ~ 1725 cm ⁻¹ ~ 1600 cm ⁻¹ ~ 1250 cm ⁻¹ ~ 750-850 cm ⁻¹	Strong, sharp peak for the nitrile (C≡N) stretch. Strong peak for the carbonyl (C=O) ester stretch. Aromatic ring (C=C) stretches. C-O ester stretch. C-H out-of-plane bending for substituted benzene.
Mass Spec (EI)	m/z 195/197 (M ⁺)m/z 164/166m/z 136	Molecular ion peak showing the characteristic ~3:1 isotopic pattern for chlorine. Fragment from loss of the methoxy group (-OCH ₃). Fragment from subsequent loss of CO or Cl.

Synthesis and Reactivity

The primary route for synthesizing **Methyl 3-chloro-4-cyanobenzoate** is the acid-catalyzed esterification of its corresponding carboxylic acid, 3-chloro-4-cyanobenzoic acid[4]. This

reaction, a classic Fischer-Speier esterification, utilizes an excess of methanol to drive the equilibrium toward the product[5][6].

As a functionalized molecule, it offers several avenues for further reaction:

- Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide.
- Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.
- Aromatic Ring: Can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position and influence reactivity.

Caption: Fischer-Speier esterification of 3-chloro-4-cyanobenzoic acid.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of **Methyl 3-chloro-4-cyanobenzoate**.

Protocol: Synthesis via Fischer-Speier Esterification

This protocol details the conversion of 3-chloro-4-cyanobenzoic acid to its methyl ester.

Materials and Reagents:

- 3-chloro-4-cyanobenzoic acid (1.0 eq)
- Anhydrous Methanol (serves as reactant and solvent)
- Concentrated Sulfuric Acid (H_2SO_4 , catalytic amount, e.g., 0.1 eq)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Ethyl Acetate or Dichloromethane (for extraction)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

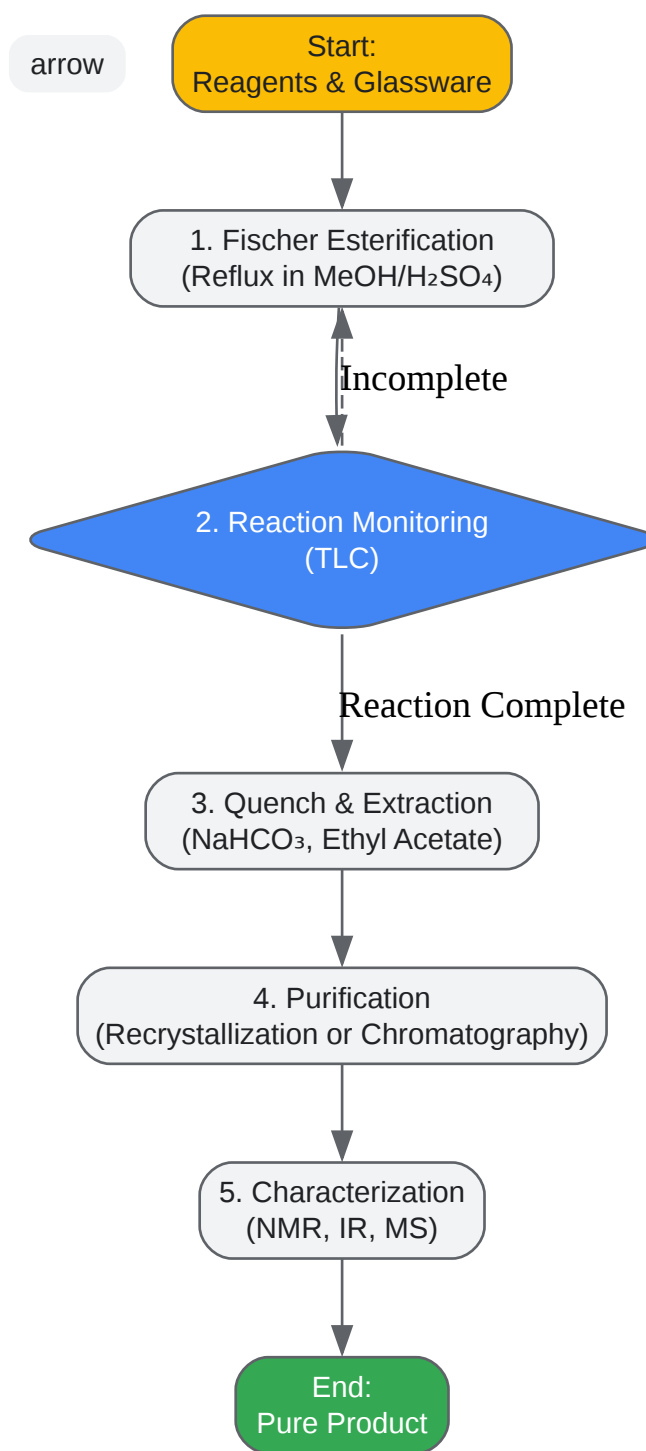
- **Reaction Setup:** To a clean, dry round-bottom flask, add 3-chloro-4-cyanobenzoic acid (1.0 eq) and a magnetic stir bar.
- **Solvent Addition:** Add an excess of anhydrous methanol (e.g., 10-20 volumes relative to the starting material). Stir the suspension at room temperature.
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid (0.1 eq) to the stirring mixture. The addition is exothermic.
- **Reaction:** Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- **Workup - Quenching:** Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.
- **Workup - Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
- **Workup - Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** If necessary, purify the crude solid by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography on silica gel.

Protocol: General Procedure for ^1H NMR Analysis

Procedure:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the purified product.

- Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
- Transfer: Transfer the solution to a clean, dry NMR tube.
- Analysis: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.



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Caption: General workflow for the synthesis and analysis of the target compound.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for **Methyl 3-chloro-4-cyanobenzoate** is not widely available, precautions should be based on compounds with similar functional groups (aromatic esters, nitriles, and chlorinated hydrocarbons).

- Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
- Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
 - Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
- Stability: The compound is expected to be stable under normal storage conditions (room temperature, dry environment)[1]. Avoid strong oxidizing agents, strong acids, and strong bases.

Conclusion

Methyl 3-chloro-4-cyanobenzoate is a key chemical intermediate with established utility in synthetic chemistry, particularly in the development of novel therapeutics. This guide consolidates its core properties and provides robust, actionable protocols for its synthesis and characterization. The predictive spectral data offered herein serves as a valuable reference for researchers in confirming the identity and purity of their synthesized material. Adherence to standard safety protocols is essential when handling this compound.

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References

- 1. calpaclab.com [calpaclab.com]
- 2. 214759-66-7 Cas No. | Methyl 3-chloro-4-cyanobenzoate | Apollo [store.apolloscientific.co.uk]
- 3. METHYL 3-CHLORO-4-CYANOBENZOATE(214759-66-7) 1H NMR [m.chemicalbook.com]
- 4. 3-Chloro-4-cyanobenzoic acid | C₈H₄ClNO₂ | CID 22612069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
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